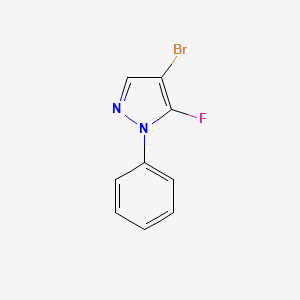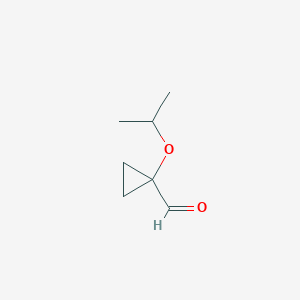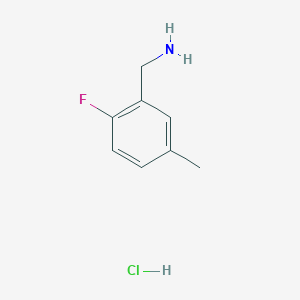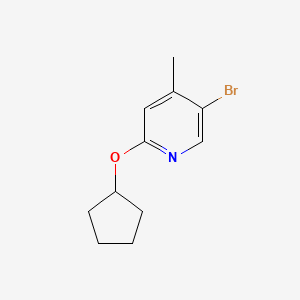![molecular formula C10H12BrFN2S B1449725 2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide CAS No. 1351589-37-1](/img/structure/B1449725.png)
2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
This compound has a molecular weight of 291.19 g/mol. Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacological Synthesis
Imidazole derivatives are pivotal in the synthesis of various pharmacological agents. The compound can serve as a precursor in the synthesis of drugs with diverse biological activities. For instance, imidazole compounds have been utilized in creating antihypertensive agents . The presence of the fluorobenzylthio group could potentially enhance the binding affinity and selectivity of the synthesized drugs towards their biological targets.
Antimicrobial Research
The imidazole ring is known for its antimicrobial properties. Research into 2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and fungi . This is particularly crucial in the era of increasing antimicrobial resistance.
Cancer Therapy
Imidazole derivatives have shown promise in cancer therapy, particularly in the synthesis of compounds with antitumor activity . The subject compound could be investigated for its potential use in targeted cancer therapies, possibly as a chemosensitizer or as a part of combination therapies to enhance the efficacy of existing cancer drugs.
Neurological Disorders
Given the structural similarity of imidazole derivatives to histamine, there is potential for the development of neuroactive drugs. These could include treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis, where modulation of neurotransmitter systems is a key therapeutic strategy .
Fluorescent Probing
The compound’s structure suggests potential use in the development of fluorescent probes for biological applications. Such probes can be used in cell imaging, tracking the interaction of biomolecules, and studying the dynamic processes within cells . The fluorobenzylthio moiety could be particularly useful in enhancing the probe’s properties.
Environmental Monitoring
Imidazole derivatives can be employed in environmental monitoring as sensors for detecting pollutants and toxins. The specific compound could be modified to detect a range of environmental hazards, providing a rapid and sensitive detection method .
Drug Discovery
The compound can be used in high-throughput screening assays to identify new drug candidates. Its unique structure may interact with a variety of biological targets, which can be exploited to discover novel therapeutic agents .
Chemical Biology
In chemical biology, the compound could be used to study protein-protein interactions, enzyme inhibition, and other biochemical pathways. Its ability to be incorporated into larger molecules makes it a valuable tool for dissecting complex biological systems .
Safety and Hazards
Wirkmechanismus
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S.BrH/c11-9-3-1-2-8(6-9)7-14-10-12-4-5-13-10;/h1-3,6H,4-5,7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIOBQAAJMMKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=CC(=CC=C2)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)
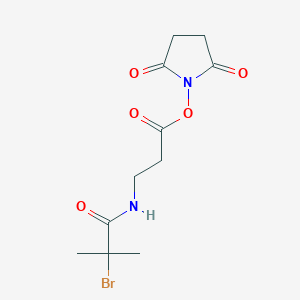

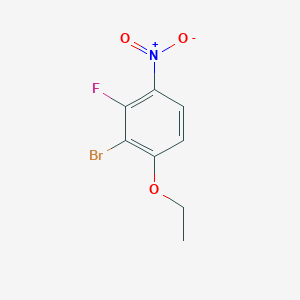

![8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline](/img/structure/B1449653.png)
